N-Benzyl-N-boc-4-amino-2-butanone
Description
Contextual Significance in Modern Synthetic Chemistry
The strategic importance of N-Benzyl-N-boc-4-amino-2-butanone lies in the functionalities it possesses. The presence of both a ketone and a protected amine allows for a wide array of chemical transformations, making it a crucial intermediate in the synthesis of various organic compounds.
Role of Boc-Protected Amines in Complex Molecule Assembly
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in multi-step organic synthesis. researchgate.netresearchgate.net Its popularity stems from its stability under a variety of reaction conditions, including basic and nucleophilic environments, while being easily removable under acidic conditions. researchgate.netacs.orgorganic-chemistry.orgchemistrysteps.com This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.
The Boc protecting group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.netorganic-chemistry.org The removal of the Boc group is usually accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to release the free amine, isobutene, and carbon dioxide. chemistrysteps.com This reliable protection and deprotection strategy is fundamental in the assembly of complex molecules, including peptides and other natural products. researchgate.netnih.gov
Strategic Importance of α- and β-Amino Ketones as Building Blocks
Both α- and β-amino ketones are highly valuable synthons in organic synthesis due to their presence in numerous natural products, pharmaceuticals, and other biologically active molecules. researchgate.netbookpi.orgnih.govrsc.orgbeilstein-journals.orgnih.gov
α-Amino ketones are key structural motifs in various bioactive compounds and serve as versatile intermediates for the synthesis of other important molecules like α-amino alcohols and α-amino acids. nih.gov Their utility has spurred the development of numerous synthetic methods to access them in an enantiomerically pure form. researchgate.netnih.govrsc.org These methods include the asymmetric amination of ketones and the coupling of aldehydes with imines. nih.govorganic-chemistry.org
β-Amino ketones are also crucial building blocks, particularly in the synthesis of nitrogen-containing heterocyclic compounds. bookpi.orgbeilstein-journals.orgrsc.orgresearchgate.net The Mannich reaction, involving the condensation of an enolizable ketone, an aldehyde, and a primary or secondary amine, is a classic and widely used method for their preparation. rsc.org Other synthetic routes include the aza-Michael addition of amines to α,β-unsaturated ketones. rsc.org The development of stereoselective methods to produce chiral β-amino ketones is an active area of research. researchgate.net
Retrosynthetic Analysis Considerations for this compound
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection would likely be at the C-N bond formed between the benzylamine (B48309) derivative and the butanone backbone. This suggests a synthetic strategy involving the alkylation of N-benzyl-N-boc-amine with a suitable 4-carbon electrophile containing a ketone or a protected ketone functionality.
Alternatively, a disconnection could be made between the C3 and C4 carbons of the butanone chain. This would lead to a strategy involving the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ketone, such as methyl vinyl ketone. The benzyl (B1604629) and Boc groups could be introduced before or after this key bond-forming step.
Another retrosynthetic approach could involve the functional group interconversion of a different starting material. For instance, the ketone functionality could be derived from the oxidation of a corresponding secondary alcohol.
Historical Development of Synthetic Approaches to Analogous Amino Ketone Structures
The synthesis of amino ketones has a rich history, with early methods often relying on classical reactions that have been refined over time. nih.gov The Mannich reaction, first reported in the early 20th century, remains a cornerstone for the synthesis of β-amino ketones. rsc.org Similarly, the Gabriel synthesis and other nucleophilic substitution reactions have long been employed for the preparation of α-amino ketones.
Over the decades, significant advancements have been made in the synthesis of amino ketones, driven by the need for greater efficiency, stereoselectivity, and functional group tolerance. The development of organocatalysis, for example, has provided powerful new tools for the asymmetric synthesis of both α- and β-amino ketones. nih.gov Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for the formation of C-N bonds, offering alternative routes to these valuable building blocks. acs.org The ongoing development of novel synthetic methodologies continues to expand the toolkit available to organic chemists for the preparation of complex amino ketone structures. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(3-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEAYGQPKNZEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl N Boc 4 Amino 2 Butanone
De Novo Synthesis Routes
De novo synthesis provides pathways to construct N-Benzyl-N-boc-4-amino-2-butanone from simple, commercially available starting materials. These routes are adaptable and allow for the introduction of various functional groups and protecting groups as needed.
The construction of this compound is typically achieved through linear sequences that build the molecule step-by-step. Common strategies involve starting with functionalized building blocks like amino acids, simple aldehydes or ketones, or butanone derivatives, and elaborating them through a series of chemical transformations.
Amino acids serve as versatile chiral building blocks for the synthesis of complex molecules. Protected forms of aspartic acid or glutamic acid are particularly suitable precursors for this compound due to their inherent carbon skeletons.
A plausible synthetic sequence can commence with a differentially protected amino acid, such as N-Boc-L-aspartic acid α-benzyl ester. chemimpex.com The synthetic strategy involves the selective transformation of the side-chain carboxylic acid into the target ketone functionality.
Key Synthetic Steps:
Activation of the Carboxylic Acid: The free carboxylic acid of the N-Boc-L-aspartic acid derivative is activated to facilitate reduction. This can be achieved by converting it to a mixed anhydride or an activated ester.
Reduction to Aldehyde: The activated carboxyl group is selectively reduced to an aldehyde. This transformation must be mild enough to avoid over-reduction to the alcohol and preserve the other functional groups (Boc protecting group and benzyl (B1604629) ester).
Formation of the Ketone: The final carbon is introduced by reacting the aldehyde with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, followed by oxidation of the resulting secondary alcohol to the ketone.
An alternative approach could utilize N-Boc-L-glutamic acid as the starting material, which already contains the required five-carbon backbone, although this would necessitate a decarboxylation step. frontiersin.orgmedchemexpress.com The use of chiral amino acids from the "chiral pool" allows for the synthesis of enantiomerically pure target molecules. orgsyn.org
Table 1: Representative Amino Acid-Based Synthesis Route
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | N-Boc-L-aspartic acid α-benzyl ester | 1. Isobutyl chloroformate, N-Methylmorpholine2. NaBH₄ | N-Boc-L-aspart-α-benzyl ester-β-semialdehyde | Selective reduction of the side-chain carboxylic acid to an aldehyde. |
| 2 | N-Boc-L-aspart-α-benzyl ester-β-semialdehyde | 1. CH₃MgBr or CH₃Li2. Dess-Martin periodinane or PCC | This compound | Addition of the methyl group and oxidation to the final ketone. |
The synthesis of β-aminoketones can be efficiently achieved through reactions that form a carbon-carbon bond between an enolate (or its equivalent) and an imine. rsc.org The Mannich reaction and its variations are cornerstone methods in this category. organic-chemistry.org
A viable strategy for this compound involves the reaction of a pre-formed imine with a ketone enolate.
Route A: Mannich-Type Reaction
Precursor Synthesis: The synthesis begins with the preparation of N-(tert-butoxycarbonyl)-N-benzylglycinal. This aldehyde can be synthesized from the corresponding amino acid, N-Boc-N-benzylglycine, via reduction of an activated ester derivative.
Condensation: The aldehyde is then reacted with a suitable methyl ketone enolate equivalent, such as the lithium enolate of acetone, generated by treating acetone with a strong base like lithium diisopropylamide (LDA). This condensation forms the β-hydroxy ketone.
Oxidation: The resulting secondary alcohol is oxidized to the target ketone using standard oxidation reagents (e.g., PCC, Swern oxidation).
Route B: Aza-Pudovik Reaction Approach
Another strategy involves the reaction of an imine with a suitable nucleophile. The aza-Pudovik reaction, for instance, involves the addition of a phosphite to an imine, which can be adapted for C-C bond formation. mdpi.com A more direct approach involves the reaction of an N-Boc protected imine with an enolate.
Table 2: Aldehyde/Ketone-Based Synthesis Strategies
| Strategy | Step | Description |
| Mannich-Type Reaction | 1 | Synthesis of N-Boc-N-benzylaminoacetaldehyde from a protected glycine derivative. |
| 2 | Reaction of the aldehyde with the lithium enolate of acetone to form a β-hydroxy amine derivative. | |
| 3 | Oxidation of the secondary alcohol to yield this compound. | |
| Iminium Ion Alkylation | 1 | Formation of an Eschenmoser's salt analogue from N-benzyl-N-Boc-methanamine. |
| 2 | Reaction of the iminium salt with the silyl enol ether of acetone. | |
| 3 | Hydrolysis to yield the final β-aminoketone. |
A more direct approach involves modifying a pre-existing butanone skeleton. This strategy relies on the functionalization of 4-amino-2-butanone or a related derivative.
The synthesis would proceed as follows:
Starting Material: The synthesis can start from 4-amino-2-butanone hydrochloride. This precursor can be obtained from the amination of 2-butanone.
N-Benzylation: The primary amine of 4-amino-2-butanone is selectively benzylated. This is typically achieved via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride or through direct alkylation with benzyl bromide in the presence of a base.
N-Boc Protection: The resulting secondary amine (N-benzyl-4-amino-2-butanone) is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a suitable base, such as triethylamine or 4-dimethylaminopyridine (DMAP), to yield the final product, this compound.
This route is often efficient as it builds upon a commercially available or readily accessible scaffold that already contains the core butanone structure.
The formation of the carbon skeleton of this compound relies on robust carbon-carbon bond-forming reactions. Enolate chemistry is central to many of the synthetic strategies.
Enolate alkylation provides a powerful method for forming C-C bonds at the α-position of a carbonyl group. libretexts.org This strategy can be adapted to synthesize this compound.
A general approach involves the reaction of an acetone enolate with a suitable electrophile containing the protected aminoethyl moiety.
Synthetic Protocol:
Generation of Enolate: Acetone is deprotonated using a strong, non-nucleophilic base to form its corresponding enolate. Lithium diisopropylamide (LDA) is commonly used to ensure complete and irreversible enolate formation, preventing self-condensation reactions. libretexts.org
Preparation of Electrophile: A suitable electrophile, such as tert-butyl benzyl(2-iodoethyl)carbamate or the corresponding bromide, is required. This electrophile contains the N-benzyl and N-Boc protected amine and a good leaving group for the subsequent SN2 reaction.
Alkylation: The acetone enolate, acting as a nucleophile, attacks the electrophile in an SN2 reaction, displacing the halide leaving group. libretexts.org This step forms the new carbon-carbon bond and assembles the complete carbon skeleton of the target molecule.
This method's success depends on the careful control of reaction conditions to favor C-alkylation over O-alkylation and to minimize side reactions. The choice of a primary alkyl halide as the electrophile is crucial, as secondary and tertiary halides are prone to elimination reactions. libretexts.org
Key Carbon-Carbon Bond Forming Reactions
Michael Additions in the Synthesis Pathway
The Michael addition, or conjugate addition, represents a fundamental carbon-carbon bond-forming reaction that is pivotal in the synthesis of β-amino ketones. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of synthesizing this compound, a plausible pathway involves the conjugate addition of N-benzyl-N-boc-amine to methyl vinyl ketone.
The reaction mechanism is initiated by the nucleophilic attack of the protected amine on the β-carbon of the α,β-unsaturated ketone. This process is often facilitated by a base to enhance the nucleophilicity of the donor or by a Lewis acid to activate the acceptor. The versatility of the Michael addition allows for various reaction conditions, including the use of catalysts to promote efficiency and stereoselectivity. nih.govsrce.hr For instance, iron has been shown to be an effective and environmentally friendly catalyst for thia-Michael additions, a principle that can be extended to aza-Michael additions. srce.hr Biocatalytic approaches, using enzymes like argininosuccinate lyase, have also been successfully employed for asymmetric Michael additions, highlighting a green chemistry approach to creating chiral centers. rsc.org
Table 1: Catalysts in Michael Addition Reactions
| Catalyst Type | Example | Key Advantages |
|---|---|---|
| Organocatalyst | Proline-derivatives, Thiourea | High enantioselectivity, mild conditions. nih.gov |
| Lewis Acid | Ferric Chloride (FeCl₃) | Low cost, low toxicity, rapid reaction times. srce.hr |
| Enzyme | Argininosuccinate Lyase (ASL) | High stereospecificity, environmentally friendly. rsc.org |
Organometallic Reagent Applications (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for creating carbon-carbon bonds. A potential synthetic route towards this compound could involve the reaction of an organometallic reagent with a suitable electrophilic precursor.
For example, a strategy could employ the coupling of an organometallic reagent with an α-halo ketone derivative. More specifically, a lithium enolate of acetone could be reacted with an electrophile such as N-benzyl-N-boc-2-aminoethyl halide. Conversely, an organolithium reagent derived from an N-protected aminohalide could react with an acetone-derived electrophile. The high reactivity of these organometallic species necessitates careful control of reaction conditions, such as low temperatures, to prevent side reactions.
Research has shown the utility of organolithium reagents in reactions involving N-Boc protected amines. For instance, N-Alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes undergo selective lithiation, demonstrating the compatibility of the Boc group with these highly basic reagents. researchgate.net Furthermore, stereoselective coupling reactions between organometallic reagents and electrophilic glycine synthons provide a pathway to N-tert-butoxycarbonyl-protected amino acid derivatives, showcasing the precision achievable with these methods. orgsyn.org
Nitrogen Functionalization and Protection Strategies
The synthesis of this compound inherently requires the sequential introduction of two different groups—benzyl and tert-butoxycarbonyl (Boc)—onto the nitrogen atom of a 4-amino-2-butanone precursor. The order of these steps and the choice of reagents are critical for achieving the desired product with high selectivity.
Boc-Protection Methodologies
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. total-synthesis.com The most prevalent method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comorganic-chemistry.org
This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. While the reaction can proceed without a base, bases like triethylamine or sodium hydroxide are often added to neutralize the resulting tert-butoxycarboxylic acid and drive the reaction to completion. total-synthesis.com Various catalysts can also be employed to enhance the efficiency and chemoselectivity of N-Boc protection.
Table 2: Selected Catalytic Systems for Boc-Protection with Boc₂O
| Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|
| 1-Alkyl-3-methylimidazolium ionic liquids | - | Excellent chemoselectivity, catalyst recycling. | organic-chemistry.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Simple, efficient, catalyst recycling, no side reactions. | organic-chemistry.org |
| Iodine (I₂) | Solvent-free | Practical, ambient temperature. | organic-chemistry.org |
The Boc group is orthogonal to other common amine protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation), which makes it highly valuable in multi-step syntheses. total-synthesis.com
Benzylation Protocols
The introduction of the benzyl group onto the nitrogen atom can be accomplished through several methods. One of the most common is reductive amination . This involves the reaction of the primary amine precursor (N-boc-4-amino-2-butanone) with benzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Another widely used method is nucleophilic substitution , where the N-boc-4-amino-2-butanone anion acts as a nucleophile, attacking an electrophilic benzyl source such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the nitrogen atom and enhance its nucleophilicity. The synthesis of various ketone derivatives has been achieved through nucleophilic substitution reactions with benzyl bromides. science.gov
Chemo- and Regioselectivity in Synthetic Pathways
In the synthesis of a multifunctional molecule like this compound, achieving high chemo- and regioselectivity is paramount to avoid the formation of undesired byproducts and to simplify purification. The molecule contains two key functional groups: a ketone and a protected secondary amine. The synthetic strategy must be designed to selectively functionalize the nitrogen atom without inducing unwanted reactions at the ketone carbonyl group.
Control of Ketone Reactivity
The ketone functional group is susceptible to attack by nucleophiles and can also be reduced. During the nitrogen functionalization steps, particularly those involving strong bases or nucleophiles, the ketone's α-protons can be abstracted, leading to enolate formation and potential side reactions such as aldol condensation.
Several strategies can be employed to control the reactivity of the ketone:
Protection-Deprotection: The ketone can be temporarily protected as a less reactive functional group, such as a ketal or acetal. This is achieved by reacting the ketone with a diol (e.g., ethylene glycol) under acidic conditions. After the nitrogen functionalization is complete, the protecting group can be removed by hydrolysis under acidic conditions to regenerate the ketone.
Order of Reactions: The synthetic sequence can be designed to introduce the ketone functionality at a later stage. For example, the nitrogen atom of a precursor molecule can be fully functionalized first, followed by the oxidation of a corresponding secondary alcohol to form the ketone.
Choice of Reagents: The selection of reagents and reaction conditions is crucial. For instance, during reductive amination for benzylation, using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the iminium ion and less likely to reduce the ketone. Similarly, when using strong bases for benzylation via nucleophilic substitution, employing low temperatures can minimize enolate formation. The challenges of chemoselectivity in manipulating molecules containing both ketone and amine functionalities are well-documented. figshare.com
By carefully selecting the synthetic route and reaction conditions, the desired chemo- and regioselectivity can be achieved, leading to an efficient synthesis of this compound.
Selectivity in Amine Alkylation and Functionalization
Achieving selectivity in amine alkylation is crucial for the successful synthesis of this compound. The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in directing the alkylation to the nitrogen atom, preventing undesired side reactions.
The synthesis often begins with a precursor molecule containing a primary or secondary amine. The introduction of the Boc group protects the amine, allowing for selective N-alkylation with a benzyl halide. This strategy is fundamental in preventing over-alkylation and ensuring the formation of the desired N-benzyl bond.
In cases where the starting material contains multiple reactive sites, the choice of reagents and reaction conditions becomes critical. For instance, in the alkylation of anilines with benzyl alcohol, manganese pincer complexes have been shown to be effective catalysts, enabling selective N-alkylation. nih.gov The use of a base, such as potassium tert-butoxide, is often necessary to facilitate the deprotonation of the amine, enhancing its nucleophilicity.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic evaluation of solvents, temperature, pressure, and the choice of catalysts and reagents.
The choice of solvent can significantly influence reaction rates and selectivity. While traditional organic solvents may be effective, there is a growing emphasis on employing greener alternatives. For instance, propylene carbonate has been explored as a more environmentally friendly solvent for peptide coupling reactions, which share similarities with the amide bond formation in the synthesis of this compound. wordpress.com
The solubility of reactants and intermediates in the chosen solvent is a key factor. In some cases, limited solubility can be advantageous, as it may allow for a controlled release of a reactive species, thereby minimizing side reactions. nih.gov
Temperature and pressure are critical parameters that require careful control. Many of the synthetic steps are performed at specific temperatures to ensure optimal reaction kinetics and to minimize the formation of byproducts. For example, some reactions may be initiated at 0°C and then allowed to warm to room temperature.
While high-pressure conditions are not always necessary, they can be employed in certain hydrogenation steps, such as the deprotection of a benzyl group, where pressures of up to 575 psi of hydrogen have been used. nih.gov
The selection of catalysts and reagents is a cornerstone of an efficient synthesis.
Transition Metal-Free Approaches: There is a growing interest in developing synthetic methods that avoid the use of transition metals, which can be costly and pose environmental concerns. cardiff.ac.ukorganic-chemistry.orgresearchgate.netmdpi.commdpi.com Base-promoted reactions, for example, offer an alternative for C-N bond formation. cardiff.ac.uk
Acid-Mediated Reactions: Acids can play a crucial role in both promoting reactions and in deprotection steps. For instance, hydrochloric acid has been used as a mediator in [4+2] annulation reactions to synthesize 2-aminoquinazoline (B112073) derivatives. mdpi.com Acetic acid has been found to facilitate the debenzylation of N-Boc, N-benzyl double-protected amines. nih.gov
Palladium Catalysis: Despite the push for transition-metal-free methods, palladium catalysts remain important for certain transformations, such as hydrogenation reactions for deprotection. nih.gov
Below is an interactive data table summarizing the impact of different catalysts and reagents on similar synthetic transformations.
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure this compound is often required for pharmaceutical applications. This necessitates the use of enantioselective strategies to control the stereochemistry of the final product.
A common and effective strategy for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org
Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric reactions, including alkylations and aldol reactions. In the context of synthesizing chiral building blocks, the Evans chiral auxiliary can be used to introduce an amino group with high enantioselectivity. nih.gov
The general approach involves attaching the chiral auxiliary to the substrate, performing the stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched product. The choice of chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity.
Asymmetric Catalysis in Key Steps (e.g., organocatalysis, metal-catalyzed asymmetric synthesis)
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This can be broadly categorized into organocatalysis and metal-catalyzed asymmetric synthesis.
Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions enantioselectively. For the synthesis of β-amino ketones such as this compound, organocatalytic approaches like asymmetric Mannich reactions are highly relevant. In a potential synthetic route, a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, could be employed to facilitate the enantioselective addition of a ketone or its enamine equivalent to an appropriately protected imine derived from N-benzylamine. The choice of catalyst is critical in dictating the stereochemical outcome of the reaction.
While specific examples for the direct organocatalytic synthesis of this compound are not extensively documented in publicly available literature, the general principles of organocatalytic Mannich reactions suggest a feasible pathway. The reaction would likely involve the in-situ generation of an enamine from a precursor ketone and a chiral secondary amine catalyst, which would then react with an N-Boc protected N-benzyl imine.
Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes bearing chiral ligands are widely used for a vast array of asymmetric transformations. A potential metal-catalyzed route to enantiomerically enriched this compound could involve an asymmetric hydrogenation or a conjugate addition reaction. For instance, an α,β-unsaturated ketone precursor could undergo an asymmetric conjugate addition of a nitrogen nucleophile, catalyzed by a chiral copper or rhodium complex. Alternatively, the asymmetric reduction of a corresponding β-amino-α,β-unsaturated ketone or the reductive amination of a 1,3-diketone could be achieved using a chiral ruthenium or iridium catalyst.
Detailed research findings on the direct application of these methods to this compound are limited. However, the extensive literature on metal-catalyzed asymmetric synthesis of β-amino carbonyl compounds provides a strong foundation for the development of such synthetic routes.
Interactive Data Table: Hypothetical Asymmetric Catalysis Approaches
| Catalytic System | Key Reaction Type | Potential Precursors | Expected Outcome |
| Chiral Phosphoric Acid | Asymmetric Mannich Reaction | Acetonylacetone, N-Benzyl-N-boc-imine | Enantioselective C-N bond formation |
| [Cu(I) / Chiral Ligand] | Asymmetric Conjugate Addition | Methyl vinyl ketone, N-Benzyl-N-boc-amine | Enantioselective 1,4-addition |
| [Ru(II) / Chiral Ligand] | Asymmetric Hydrogenation | (E)-4-(benzyl(tert-butoxycarbonyl)amino)but-2-en-2-one | Enantioselective ketone reduction |
This table represents potential synthetic strategies based on established principles of asymmetric catalysis, as direct literature for the target compound is scarce.
Biocatalytic Transformations (if applicable)
Biocatalysis leverages enzymes to perform highly selective chemical transformations. For the synthesis of chiral amines and ketones, enzymes such as transaminases, dehydrogenases, and lipases are particularly relevant.
A plausible biocatalytic approach to this compound could involve the use of a transaminase. A prochiral diketone precursor could be selectively aminated at one of the carbonyl groups by a chiral-specific transaminase, using an amine donor like isopropylamine. This would install the desired amine functionality with high enantioselectivity. Subsequent protection of the amine with Boc and benzyl groups would yield the final product.
Alternatively, a kinetic resolution approach could be employed. A racemic mixture of a suitable precursor, for example, N-Benzyl-4-amino-2-butanol, could be selectively acylated by a lipase, leaving one enantiomer of the alcohol unreacted, which could then be oxidized to the target ketone.
The application of biocatalysis in the synthesis of fine chemicals is a rapidly growing field, offering environmentally benign and highly selective manufacturing routes. While specific biocatalytic routes for this compound are not prominently reported, the versatility of enzymes suggests that such transformations are feasible and could offer significant advantages over traditional chemical methods.
Interactive Data Table: Potential Biocatalytic Routes
| Enzyme Class | Transformation | Substrate | Potential Product |
| Transaminase | Asymmetric Amination | 1,4-Diketone precursor | Chiral 4-amino-2-butanone intermediate |
| Dehydrogenase | Asymmetric Reduction | 4-(N-Benzyl-N-boc-amino)-butane-2,3-dione | Chiral 4-(N-Benzyl-N-boc-amino)-3-hydroxy-2-butanone |
| Lipase | Kinetic Resolution | Racemic N-Benzyl-4-amino-2-butanol | Enantiomerically enriched N-Benzyl-4-amino-2-butanol |
This table illustrates hypothetical biocatalytic strategies. The development of a specific process would require screening for suitable enzymes and optimization of reaction conditions.
Reactivity and Mechanistic Investigations of N Benzyl N Boc 4 Amino 2 Butanone
Reactivity of the Ketone Moiety
The ketone functional group in N-Benzyl-N-boc-4-amino-2-butanone is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is typical of a dialkyl ketone, though potentially modulated by the electronic and steric influence of the adjacent N-benzyl-N-boc-aminomethyl group. As a β-amino ketone, its structure allows for unique transformations and interactions. fiveable.me
Nucleophilic Additions to the Carbonyl Group
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to the construction of more complex molecular architectures. The addition of strong nucleophiles, such as organometallic reagents or hydrides, leads to the formation of tertiary alcohols.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the final alcohol product.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Alkyl/Aryl | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
These reactions are foundational in organic synthesis for building molecular complexity from carbonyl precursors. youtube.com
Enolization and Related Reactions
Like other ketones with α-hydrogens, this compound can form an enol or an enolate ion. The molecule has two sets of α-protons: those on the C1 methyl group and those on the C3 methylene (B1212753) group. Deprotonation at the C3 position is sterically hindered by the adjacent protected amine, suggesting that enolate formation at the C1 methyl group is generally favored under thermodynamic control. However, the specific conditions (base, temperature, solvent) can influence the regioselectivity of enolization.
Enolates are stable due to the delocalization of the negative charge onto the oxygen atom and are potent carbon nucleophiles. masterorganicchemistry.com This reactivity is the basis for several important transformations, including α-halogenation and aldol reactions. Phosphoric acids, for instance, have been shown to promote the enolization of ketones as part of catalyzed reaction mechanisms. uni-koeln.de
Condensation Reactions
The enolate derived from this compound can participate in condensation reactions, most notably the aldol reaction. nih.gov In an acid-catalyzed aldol reaction, the enol form acts as the nucleophile, attacking a protonated aldehyde or ketone. masterorganicchemistry.com In a base-catalyzed variant, the enolate ion is the active nucleophile. libretexts.org
This reaction would involve the enolate of this compound adding to an aldehyde (e.g., benzaldehyde) or another ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, a key structural motif in many organic compounds.
Reactivity of the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic, nucleophilic, and reductive environments. researchgate.net Its primary reactivity centers on its removal (deprotection) under specific conditions to liberate the free amine.
Deprotection Methodologies and Subsequent Amine Reactivity
The removal of the Boc group is a critical step in multi-step syntheses. Several methods have been developed, offering a range of conditions from strongly acidic to neutral.
Acid-Catalyzed Deprotection: This is the most common method for Boc removal. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used, often in solvents such as dichloromethane (DCM) or dioxane. fishersci.co.uk The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.com The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.com Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl. nih.gov
Thermal Deprotection: The Boc group can also be removed under thermolytic conditions, often at high temperatures (150-270°C). acs.orgnih.gov This method can be performed in the absence of an acid catalyst and is amenable to continuous flow processes. acs.org Solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate thermal deprotection, sometimes accelerated by microwave conditions. researchgate.net This method offers an alternative for substrates that are sensitive to strong acids. reddit.com
Other Methodologies: For particularly sensitive substrates, milder or alternative conditions have been developed. These include the use of Lewis acids like zinc bromide or aluminum chloride, aqueous phosphoric acid, or even catalyst-free refluxing water as a green chemistry approach. jk-sci.comorganic-chemistry.orgsemanticscholar.org A mild method using oxalyl chloride in methanol (B129727) has also been reported. rsc.org
Table 2: Selected Methodologies for N-Boc Deprotection
| Method | Reagents/Conditions | Solvent | Characteristics |
|---|---|---|---|
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, fast, and efficient at room temperature. fishersci.co.uk |
| Acidic | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Widely used, can be performed with gaseous or aqueous HCl. fishersci.co.uk |
| Thermal | High Temperature (150-270°C) | Methanol, TFE, Dioxane | Acid-free conditions, suitable for flow chemistry. acs.orgnih.gov |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Milder alternative to strong protic acids. fishersci.co.uk |
| "Green" | Refluxing Water | Water | Catalyst-free, environmentally benign. semanticscholar.org |
Once deprotected, the resulting N-benzyl-4-amino-2-butanone possesses a secondary amine that is both nucleophilic and basic. It can undergo a variety of subsequent reactions, including acylation to form amides, alkylation to form tertiary amines, and reductive amination. libretexts.orglibretexts.org
Amine-Directed Transformations
The N-benzyl-N-boc moiety can influence reactions at other sites within the molecule. While specific examples for this compound are not prevalent in the reviewed literature, related structures demonstrate key principles. For instance, N-Boc protected amino groups can direct intramolecular reactions. researchgate.net The coupling of an α-lithiated carbanion, generated from a Boc-protected amine, with an in-situ generated aryne proceeds well intramolecularly. researchgate.net
Furthermore, the presence of the β-amino group allows for the possibility of intramolecular cyclization reactions, particularly after deprotection. fiveable.me The liberated secondary amine could potentially undergo a nucleophilic addition to the ketone carbonyl, forming a cyclic hemiaminal, which could then dehydrate to form a cyclic enamine or be reduced to a substituted piperidine (B6355638) ring system. Such transformations highlight the synthetic potential embedded in the β-amino ketone scaffold.
Reactivity of the Benzyl (B1604629) Group
The benzyl group in this compound serves primarily as a protecting group for the amine. Its reactivity is a critical aspect of the molecule's utility in multi-step organic synthesis, dictating how it can be modified or, more commonly, removed.
Benzylic Functionalization
While debenzylation is the most common transformation, the benzyl group itself can undergo functionalization. The methylene protons of the N-benzyl group are susceptible to deprotonation by strong bases, creating a nucleophilic center for subsequent reactions. In studies of structurally similar N-benzyl-N-Boc protected compounds, such as 1-(N-benzyl-N-Boc-amino)-2-alkynylcyclopropanes, lithiation using reagents like butyllithium (BuLi) has been shown to occur at the benzylic methylene group. researchgate.net This suggests that this compound could undergo similar reactions, allowing for the introduction of various electrophiles at the benzylic position. researchgate.net However, this pathway can be competitive with other potential sites of reactivity within the molecule. researchgate.net
Debenzylation Strategies
The removal of the N-benzyl group (debenzylation) is a crucial step to liberate the secondary amine for further functionalization. Several strategies have been developed for this purpose, with catalytic hydrogenolysis and acid-mediated cleavage being the most prominent.
Catalytic Hydrogenolysis: This is a widely used method for N-benzyl group removal. The reaction typically involves hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). nih.gov In syntheses of related complex molecules like 2-aminopyridinomethyl pyrrolidines, deprotection of N-Boc and N-benzyl doubly protected amines proved challenging. nih.govresearchgate.net It was discovered that the addition of a weak acid, such as acetic acid, can significantly facilitate the hydrogenolysis reaction. nih.govresearchgate.net The acid is believed to make the C-N sigma bond more polarized and thus more susceptible to cleavage. researchgate.net
Acid-Mediated Cleavage: Strong acids can also effect the removal of benzyl groups. For instance, studies on the deprotection of 2,4-dimethoxybenzyl (DMB) groups, a substituted variant of the benzyl group, from 1,3-diazaoxindole scaffolds showed that triflic acid was effective. bme.hu The success of this method is highly dependent on the electronic properties of the substrate. bme.hu
Oxidative Cleavage: An alternative to hydrogenolysis or strong acid treatment is oxidative debenzylation. Ceric ammonium nitrate (CAN) has been shown to chemoselectively remove N-benzyl groups from tertiary amines, leaving other protecting groups like N-benzyl amides, O-benzyl ethers, and esters intact. rsc.org This method provides a valuable orthogonal strategy in complex syntheses. rsc.org
Table 1: Selected Debenzylation Strategies for N-Benzyl Protected Amines
| Method | Reagents and Conditions | Substrate Type | Efficacy/Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C, H₂ (1 atm), EtOH, 60°C, 24-48 h | N-Boc, N-Bn protected 2-aminopyridine | Effective | nih.gov |
| Acid-Facilitated Hydrogenolysis | Pd/C, H₂, with 1.5 equivalents of acetic acid | N-Boc, N-Bn protected 2-aminopyridine | Improved yields over non-acidic conditions | nih.govresearchgate.net |
| Acid-Mediated Cleavage | Triflic acid | C(5)-isopropylidene-substituted 1,3-diazaoxindoles | Effective removal of DMB group | bme.hu |
| Oxidative Cleavage | Ceric ammonium nitrate (CAN), aqueous solution | N-benzyl tertiary amines | Chemoselective debenzylation | rsc.org |
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, valuable insights can be drawn from kinetic analyses of the cleavage of the N-Boc group, a common transformation for this class of compounds.
Studies on the acid-catalyzed deprotection of N-Boc protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid (e.g., HCl). researchgate.net This second-order behavior was observed for the deprotection of different Boc-protected amines using various acids like HCl, sulfuric acid, and methanesulfonic acid. researchgate.net This kinetic profile suggests a mechanism where a second molecule of acid participates in the rate-determining step, likely facilitating the departure of the tert-butyl cation. researchgate.net Understanding such kinetic dependencies is crucial for process optimization, as it dictates how reaction times will respond to changes in reagent concentration.
In contrast, deprotection with trifluoroacetic acid (TFA) showed a different kinetic profile, requiring a large excess of acid and exhibiting an inverse kinetic dependence on the trifluoroacetate concentration. researchgate.net This implies a different, more complex mechanism is at play under these conditions. researchgate.net These findings underscore that the kinetics of deprotection reactions involving this compound are highly dependent on the specific acidic conditions employed.
Detailed Mechanistic Elucidation of Key Transformations
The mechanisms of reactions involving this compound are dictated by the interplay of its functional groups.
Mechanism of Acid-Catalyzed N-Boc Cleavage: The deprotection of the Boc group is initiated by protonation of the carbamate carbonyl oxygen by an acid. This is followed by the fragmentation of the protonated carbamate, which forms a reversibly generated ion-molecule pair consisting of the free amine and the tert-butyl cation complexed with CO₂. The key insight from kinetic studies is the role of a second acid molecule. The proposed mechanism involves this second acid molecule acting as a general acid catalyst that facilitates the separation of the ion-molecule pair, which is the rate-determining step. researchgate.net
Mechanism of Acid-Mediated Debenzylation: For acid-mediated cleavage of benzyl groups, such as the DMB group, the reaction is also initiated by protonation. Quantum chemical calculations on related systems suggest that for the reaction to proceed, double protonation of the substrate may be required. bme.hu For example, in a 1,3-diazaoxindole system, two energetically favorable mechanisms were proposed: one involving a transition state from a double-protonated pyrimidine ring, and another where one proton migrates to the oxo group, promoting an oxo-enol tautomerization that facilitates the debenzylation. bme.hu This suggests that the cleavage of the benzyl group from this compound in strong acid would likely involve protonation at both the Boc and ketone carbonyls to sufficiently activate the molecule for C-N bond scission.
Mechanism of Intramolecular Cyclization: A plausible mechanism for the intramolecular cyclization of N-Cbz-protected diazoketones under Brønsted acid catalysis begins with the protonation of the diazo compound, forming a diazonium intermediate. frontiersin.org Subsequently, an intramolecular nucleophilic attack from the carbamate's carbonyl group at the carbon bearing the diazonium group leads to the release of nitrogen gas and the formation of a cyclic ammonium intermediate. frontiersin.org A final nucleophilic attack by the solvent (e.g., methanol) on the benzyl group of the Cbz protectorant yields the final oxazinanone product. frontiersin.org
Applications of N Benzyl N Boc 4 Amino 2 Butanone As a Synthetic Building Block
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The structural features of N-Benzyl-N-boc-4-amino-2-butanone make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic carbonyl carbon allows for a range of cyclization strategies to be employed.
This compound serves as a valuable precursor for the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives, which are core structures in many biologically active compounds. nih.govmdpi.com The synthesis of these five and six-membered rings can be achieved through various synthetic methodologies.
The pyrrolidine ring, a common motif in numerous natural products and pharmaceuticals, can be synthesized from acyclic precursors. mdpi.com Methods for the stereoselective synthesis of pyrrolidines often involve the cyclization of acyclic starting materials to yield optically pure derivatives. mdpi.com For instance, new pyrrolidine derivatives have been synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines. nih.gov
Piperidine moieties are also prevalent in a vast number of bioactive natural products and marketed drugs. kcl.ac.uk The development of efficient methods for preparing functionalized piperidines is crucial in drug discovery. chemicalbook.com Synthetic strategies to access diverse substitution patterns on the piperidine ring are of significant interest. kcl.ac.uk An aza-Michael reaction, for example, provides an atom-efficient method to access biologically important piperidones. kcl.ac.uk Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to be a facile and green method for synthesizing piperidine and pyrrolidine derivatives. beilstein-journals.org
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating the importance of the piperidine scaffold in medicinal chemistry. nih.gov
Table 1: Synthesis of Pyrrolidine and Piperidine Derivatives
| Starting Material/Method | Target Heterocycle | Key Features of Synthesis |
|---|---|---|
| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and substituted anilines | Pyrrolidine derivatives | Condensation reaction. nih.gov |
| Divinyl ketones and benzylamine (B48309) | N-benzylic 4-piperidones | Aza-Michael cyclization. kcl.ac.uk |
| Imines and terminal dihaloalkanes | Piperidine and pyrrolidine derivatives | Electroreductive cyclization in a flow microreactor. beilstein-journals.org |
This compound can also be utilized in the synthesis of quinazolines and other aromatic and heteroaromatic systems. Quinazolines are a class of bicyclic heterocycles that exhibit a wide range of biological activities. nih.gov
The synthesis of 2-aminoquinazoline (B112073) derivatives has been achieved through a hydrochloric acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com This method is practical for producing a variety of 2-aminoquinazoline derivatives with good yields. mdpi.com Various synthetic routes to quinazolinones, the oxidized form of quinazolines, have been developed, highlighting their importance as structural motifs in medicinal chemistry. organic-chemistry.orgbeilstein-journals.org For example, the reaction of 2-aminobenzamides with methanol (B129727) catalyzed by a metal-ligand bifunctional catalyst can yield quinazolinones. organic-chemistry.org
Different synthetic strategies for quinazolines include the iodine-catalyzed benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines. organic-chemistry.org Additionally, novel triazinoquinazolinones and triazepinoquinazolinones have been synthesized from 3-aminoquinazolinone derivatives. nih.gov
Table 2: Synthesis of Quinazoline Derivatives
| Starting Materials | Reaction Type | Product |
|---|---|---|
| N-benzyl cyanamides and 2-amino aryl ketones | [4+2] Annulation | 2-Aminoquinazoline derivatives mdpi.com |
| 2-aminobenzaldehydes and benzylamines | Iodine-catalyzed C-H amination | Quinazolines organic-chemistry.org |
The versatility of this compound extends to the synthesis of complex polycyclic heterocyclic systems. The formation of such intricate structures often relies on cascade reactions or multi-component reactions where the unique functionalities of the starting material can be strategically exploited. For instance, the condensation of amino alcohols with dialdehydes can lead to the formation of polycyclic structures, although the product outcome is highly dependent on the structure of the dicarbonyl compound and the reaction conditions. researchgate.net
The synthesis of dihydropyrazino[2,1-b]quinazolinones has been described using a tandem ring-opening and rearrangement sequence. researchgate.net Furthermore, novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides were prepared in a three-step synthesis, showcasing the construction of a complex heterocyclic system. nih.gov
Role in Complex Natural Product Synthesis
The incorporation of nitrogen-containing moieties is a common feature in many natural products, and this compound provides a valuable tool for introducing such functionalities.
The amino ketone motif present in this compound is a key structural element that can be strategically introduced into larger, more complex molecules. This is particularly relevant in the synthesis of alkaloids and other nitrogenous natural products. The ability to deprotect the Boc group under specific conditions allows for the timely unmasking of the amine for subsequent transformations within a synthetic sequence.
The strategic placement of the N-benzyl-N-boc-amino ketone fragment can be crucial in the construction of bioactive frameworks. For example, in the synthesis of analogues of the acetylcholinesterase inhibitor donepezil, 2-substituted 4-piperidones serve as key building blocks. kcl.ac.uk Similarly, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase. nih.gov The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors of steroid-5alpha-reductase further highlights the importance of such scaffolds in developing new therapeutic agents. nih.gov The synthesis of a dipeptide, Benzyl (B1604629) ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate, using an umpolung amide synthesis approach, demonstrates the utility of protected amino acids in building complex peptide structures. orgsyn.org
Construction of Advanced Pharmaceutical Intermediates
The strategic placement of a ketone and a protected secondary amine within the structure of this compound makes it a powerful tool for the synthesis of diverse and complex pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, yet it can be readily removed when required, allowing for sequential chemical transformations. The benzyl group provides additional steric and electronic influence, which can be exploited in stereoselective reactions.
Design and Synthesis of Specific Scaffolds
A prime example of the utility of this compound lies in the construction of heterocyclic scaffolds, which form the core of many biologically active molecules. Research has demonstrated its utility in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govpharmaffiliates.comresearchgate.net In these synthetic routes, a closely related derivative, methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, undergoes a cyclocondensation reaction with a substituted pyrazole. nih.govpharmaffiliates.com This key step leads to the formation of the bicyclic pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known to interact with various biological targets. pharmaffiliates.com
The reaction sequence typically involves the initial formation of the pyrazolopyrimidine ring system, followed by further functionalization. The presence of the N-benzyl-N-boc protected aminoethyl side chain allows for subsequent modifications, enabling the generation of a library of derivatives with diverse substituents. This modular approach is highly valuable in drug discovery for exploring the structure-activity relationships of a new class of compounds.
Precursors to Potential Therapeutic Agents
The pyrazolo[1,5-a]pyrimidine scaffolds synthesized from this compound precursors have shown promise as potential therapeutic agents. Specifically, they have been investigated as inhibitors of cathepsins B and K, enzymes implicated in various pathological conditions. nih.govpharmaffiliates.com For instance, a series of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides were synthesized and evaluated for their inhibitory activity. nih.govpharmaffiliates.com
The research findings indicated that these compounds exhibit inhibitory potential against both cathepsin K and cathepsin B. nih.govpharmaffiliates.com The following table summarizes the inhibitory activities of some of the synthesized derivatives.
| Compound | Target Enzyme | IC50 (µM) |
| N-butylcarboxamide 5a | Cathepsin K | ~ 25 |
| N-(2-picolyl)carboxamide 5c | Cathepsin B | ~ 45 |
| Data sourced from a study on the synthesis and inhibitory activity of novel pyrazolo[1,5-a]pyrimidine derivatives. nih.govpharmaffiliates.com |
These findings underscore the importance of this compound as a starting material for the development of new drug candidates. The ability to readily access these complex molecules facilitates further optimization of their biological activity and pharmacokinetic properties.
Development of Novel Organic Reagents
Based on available scientific literature, there is currently no documented evidence of this compound being utilized in the development of novel organic reagents for broader synthetic applications. Its primary role appears to be as a specialized building block in medicinal chemistry.
Contributions to Materials Science
There is no information available in the current scientific literature to suggest that this compound has any direct applications or contributions to the field of materials science. Its chemical properties and synthetic utility are predominantly leveraged in the context of pharmaceutical and organic synthesis.
Computational and Theoretical Studies on N Benzyl N Boc 4 Amino 2 Butanone
Conformational Analysis and Energy Landscapes
Molecular mechanics (MM) provides a computationally efficient method to explore the vast conformational space of flexible molecules like N-Benzyl-N-boc-4-amino-2-butanone. By employing force fields such as AMBER or CHARMM, which parameterize the potential energy of a molecule as a function of its atomic coordinates, it is possible to identify low-energy conformers. A systematic conformational search would involve the rotation of key dihedral angles, including those around the N-C(benzyl), N-C(Boc), and the alkyl chain bonds, followed by energy minimization of the resulting structures.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. An MD simulation of this compound would reveal the dynamic interplay between different conformations and the energy barriers separating them. This provides a more realistic picture of the molecule's behavior in a given environment, such as in solution. Key findings from MD simulations would include the identification of the most populated conformational states and the timescales of transitions between them. The carbamate (B1207046) group in the N-Boc moiety is known to exist as a mixture of syn and anti rotamers, and MD simulations can quantify the equilibrium between these forms. uiuc.edunthu.edu.twnih.govnih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Mechanics
| Conformer ID | Dihedral Angle 1 (°C) (C-C-N-C_benzyl) | Dihedral Angle 2 (°C) (C-C-N-C_Boc) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 | ~60 | ~180 (anti-Boc) | 0.0 | Folded, potential π-stacking between benzyl (B1604629) and ketone |
| 2 | ~180 | ~180 (anti-Boc) | 0.5 | Extended |
| 3 | ~60 | ~0 (syn-Boc) | 1.2 | Folded, steric clash between benzyl and t-butyl |
| 4 | ~180 | ~0 (syn-Boc) | 1.8 | Extended, steric clash along the backbone |
This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
To obtain more accurate energetic and geometric information for the low-energy conformers identified through molecular mechanics, Density Functional Theory (DFT) calculations are employed. Using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or 6-311+G**), the geometry of each conformer is optimized to a stationary point on the potential energy surface. Subsequent frequency calculations confirm that these are true minima (no imaginary frequencies) and provide thermodynamic data such as Gibbs free energies. researchgate.netresearchgate.netnih.gov
DFT calculations would allow for a precise ranking of the stability of the different conformers of this compound, taking into account electronic effects that are not fully captured by classical force fields. For instance, the delocalization of the nitrogen lone pair into the Boc carbonyl group, which influences the rotational barrier around the N-C(Boc) bond, is accurately described by DFT. uiuc.edunih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Computational methods can provide a detailed picture of the electron distribution and identify sites that are susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization point to its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the benzyl ring, reflecting the electron-donating nature of the amine and the π-system of the aromatic ring. The LUMO is likely to be centered on the carbonyl group of the butanone moiety, which is the most electrophilic site in the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (DFT B3LYP/6-31G)*
| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -6.5 | Nitrogen, Benzyl Ring | Nucleophilic/Reductive sites |
| LUMO | -0.8 | Ketone Carbonyl | Electrophilic/Oxidative site |
| HOMO-LUMO Gap | 5.7 | - | Kinetic Stability |
This table is illustrative and based on typical values for similar functional groups. Actual values would require specific computational studies.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential.
For this compound, the ESP map would show a region of high negative potential around the oxygen atoms of the ketone and the N-Boc carbonyl group, indicating their susceptibility to electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential would be found around the hydrogen atoms of the amino group (if deprotected) and the benzyl ring, suggesting sites for nucleophilic interaction.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. scm.comwikipedia.orgjoaquinbarroso.com They describe the change in electron density at a particular point when an electron is added to or removed from the system. The condensed Fukui function, f_k, simplifies this by considering the change in charge at each atom k.
f_k^+ indicates the propensity of atom k to accept an electron (nucleophilic attack).
f_k^- indicates the propensity of atom k to donate an electron (electrophilic attack).
f_k^0 indicates the propensity of atom k to undergo a radical attack.
For this compound, calculations of the Fukui functions would likely confirm that the carbonyl carbon of the ketone is the most susceptible site for nucleophilic attack (highest f_k^+), while the nitrogen atom and potentially some carbons of the benzyl ring would be the primary sites for electrophilic attack (highest f_k^-). These descriptors provide a more nuanced view of reactivity than a simple inspection of atomic charges.
Transition State Calculations for Reaction Pathways
Transition state calculations are a fundamental component of computational chemistry, providing insight into the energy landscape of a chemical reaction. These calculations are crucial for understanding reaction kinetics and mechanisms.
Prediction of Reaction Mechanisms
The prediction of reaction mechanisms for a compound like this compound would typically involve computational methods such as Density Functional Theory (DFT). These methods would model potential reaction pathways, for example, in its synthesis or degradation. However, specific studies detailing the theoretical prediction of reaction mechanisms for this compound have not been identified in the surveyed literature.
Activation Energy Barriers
Activation energy barriers, determined through transition state calculations, quantify the minimum energy required for a reaction to occur. This data is vital for predicting reaction rates. There are currently no available studies in the public domain that report the calculated activation energy barriers for reactions involving this compound.
Solvation Effects in Reaction Environments
The surrounding solvent can significantly influence the pathway and rate of a chemical reaction. Computational models can simulate these solvation effects, providing a more accurate picture of the reaction in a real-world environment. Research detailing the computational analysis of solvation effects on this compound is not presently available.
Spectroscopic Property Predictions (e.g., theoretical NMR shifts, vibrational frequencies for mechanistic understanding)
Theoretical predictions of spectroscopic properties are a powerful tool for structure elucidation and for understanding the electronic and vibrational characteristics of a molecule. Methods such as DFT can be employed to calculate theoretical NMR chemical shifts and vibrational frequencies. While the principles of these predictions are well-established, specific theoretical spectroscopic data for this compound has not been published in the reviewed scientific literature.
Advanced Analytical Methodologies for Research on N Benzyl N Boc 4 Amino 2 Butanone
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purification of chemical compounds. For N-Benzyl-N-boc-4-amino-2-butanone, these methods are vital for isolating the compound from reaction mixtures and accurately determining its purity, which is often expected to be ≥98% for research applications. biomart.cn
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of this compound. Given the compound's polarity and UV-active benzyl (B1604629) group, reversed-phase HPLC with UV detection is the most common approach. Method development involves optimizing the stationary phase, mobile phase composition, and flow rate to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials.
A typical HPLC method would be developed using a C18 column, which separates compounds based on hydrophobicity. A gradient elution is often employed, starting with a higher concentration of a polar solvent (like water) and gradually increasing the concentration of an organic modifier (like acetonitrile (B52724) or methanol). This ensures that compounds with a wide range of polarities are eluted efficiently.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Acetonitrile is the organic modifier; formic acid improves peak shape and ionization for MS detection. |
| Elution Mode | Gradient: 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance for sensitive detection. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound has a relatively high molecular weight (277.36 g/mol ) and boiling point, and the tert-butyloxycarbonyl (Boc) protecting group is thermally labile, meaning it can decompose at the high temperatures required for GC analysis. nih.gov
However, GC can be employed for two specific purposes:
Analysis of Volatile Impurities: To detect the presence of low-boiling-point starting materials or solvents remaining from the synthesis, such as 2-butanone. nist.gov
Analysis of Volatile Derivatives: The compound can be chemically modified (derivatized) to a more volatile and thermally stable form. For instance, the Boc group could be removed, and the resulting secondary amine could be acylated to form a more stable amide. While complex, this approach could be used to analyze for specific isomers or related byproducts if an appropriate GC method were developed.
High-Resolution Spectroscopic Techniques for Structural Elucidation in Complex Research Contexts
Spectroscopic techniques are essential for confirming the covalent structure of a synthesized molecule. For a molecule with several distinct chemical environments like this compound, multi-dimensional NMR and high-resolution mass spectrometry provide unambiguous evidence of its identity and connectivity.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC for complex structures, reaction monitoring)
While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environments, two-dimensional (2D) NMR experiments are required for definitive structural assignment. sdsu.edu Due to the flexible nature of the N-CO bond in the Boc group, some N-substituted carbamates can exist as a mixture of slowly interconverting rotamers (rotational isomers) at room temperature, which can lead to a doubling of some NMR signals. beilstein-journals.orgpitt.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show a clear correlation between the protons on the C3 and C4 positions of the butanone backbone (the two adjacent methylene (B1212753) groups). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J C-H coupling). youtube.comresearchgate.net It is invaluable for assigning the signals in the ¹³C NMR spectrum. For example, the HSQC spectrum would show a cross-peak connecting the methyl protons (C1) to the methyl carbon signal, and the benzylic CH₂ protons to their corresponding carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals longer-range couplings (typically 2-3 bonds, ²J or ³J C-H) between protons and carbons. youtube.com This allows the entire molecular framework to be pieced together. For instance, HMBC would show correlations from the benzylic protons to the carbons of the phenyl ring and, crucially, to the carbamate (B1207046) carbonyl carbon, confirming the N-benzyl linkage. It would also show correlations from the C4 methylene protons to the ketone carbonyl carbon (C2), establishing the butanone chain. sdsu.eduresearchgate.net
Table 3: Key Expected 2D NMR Correlations for this compound
| Proton Signal (Position) | COSY Correlations (Coupled Protons) | HMBC Correlations (Key Carbons 2-3 Bonds Away) |
| Methyl (C1) | C3-H₂ | Ketone Carbonyl (C2) |
| Methylene (C3) | C1-H₃, C4-H₂ | Ketone Carbonyl (C2), Boc Carbonyl, C4 |
| Methylene (C4) | C3-H₂ | Ketone Carbonyl (C2), Boc Carbonyl, Benzylic Carbon |
| Benzylic (CH₂-Ph) | Phenyl Protons (ortho) | Boc Carbonyl, Phenyl Carbons (ipso, ortho) |
| tert-Butyl (Boc) | None | Boc Carbonyl |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis in reaction mixtures
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula. nih.gov For this compound (C₁₆H₂₃NO₃), the calculated exact mass of the molecular ion [M+H]⁺ is 278.1751 Da. An experimental HRMS measurement confirming this value provides very strong evidence that the compound has the correct elemental composition. nih.gov
Beyond confirming the molecular formula, HRMS is used to analyze the fragmentation patterns of the ion in the mass spectrometer. This provides "pieces of the puzzle" that help to confirm the molecule's structure.
Table 4: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | Calculated Exact Mass (Da) | Structural Information Confirmed |
| [M+H]⁺ | Parent Ion | 278.1751 | Confirms Molecular Formula C₁₆H₂₃NO₃ |
| [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc group | 222.1125 | Presence of tert-butyl group |
| [M - C₅H₉O₂]⁺ | Loss of Boc group | 178.1226 | Presence of Boc protecting group |
| [C₇H₇]⁺ | Benzyl cation (Tropylium ion) | 91.0542 | Presence of benzyl group |
| [C₉H₁₀NO]⁺ | Cleavage at C3-C4 bond | 148.0757 | Confirms N-benzyl-amino-ethanone fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Progression
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. For this compound, these methods are invaluable for confirming its identity and for monitoring the progress of a synthesis reaction in real-time.
The structure of this compound contains several key functional groups, each with a characteristic vibrational frequency. The most prominent of these is the ketone carbonyl (C=O) group, which gives rise to a strong absorption band in the IR spectrum. Additionally, the carbamate moiety also possesses a carbonyl group, which will have a distinct stretching frequency. The presence of the aromatic benzyl group and the tertiary amine protected by the tert-butyloxycarbonyl (Boc) group can also be confirmed by their characteristic vibrations.
In the context of reaction monitoring, for instance, in the synthesis of this compound, IR spectroscopy can be used to follow the disappearance of reactant peaks and the appearance of product peaks. acs.orgnih.gov This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The table below lists the expected characteristic vibrational frequencies for the functional groups in this compound.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | ~1715 | Strong |
| Carbamate (C=O) | Stretch | ~1690 | Strong |
| Aromatic Ring (C=C) | Stretch | ~1600, ~1495, ~1450 | Medium to Weak |
| C-N | Stretch | ~1350 - 1000 | Medium |
| C-H (sp³) | Stretch | ~2980 - 2850 | Medium |
| C-H (Aromatic) | Stretch | ~3100 - 3000 | Weak |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR absorptions are observed for polar bonds like carbonyls, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C stretching in the aromatic ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with other molecules.
While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as benzyl carbamate, provides insight into the likely solid-state packing and hydrogen bonding motifs. nih.govcrystallography.net In the case of benzyl carbamate, the crystal packing is dominated by hydrogen bonds and C-H···π interactions. nih.gov For this compound, one would expect to observe similar intermolecular forces, with the ketone and carbamate oxygens acting as hydrogen bond acceptors.
The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. A hypothetical set of crystallographic parameters for a compound like this compound is presented in the table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 19.8 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1690 |
| Z | 4 |
Quantitative Analytical Methods in Synthetic Yield Optimization
The optimization of a synthetic route to produce this compound with high purity and yield relies on accurate quantitative analytical methods. Quantitative Nuclear Magnetic Resonance (qNMR) and Quantitative High-Performance Liquid Chromatography (qHPLC) are two of the most powerful techniques for this purpose.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration or purity of a sample without the need for a calibration curve, provided a certified internal standard is used. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk
For the qNMR analysis of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of an internal standard. The internal standard should have a simple spectrum with at least one resonance that does not overlap with any of the analyte signals. By comparing the integral of a specific, well-resolved proton signal from this compound (e.g., the singlet from the methyl ketone or the singlet from the tert-butyl group) with the integral of a known signal from the internal standard, the exact purity or concentration of the analyte can be calculated. It is crucial to use non-exchangeable protons for quantification. ox.ac.uk
Interactive Data Table: Example Parameters for qNMR Analysis
| Parameter | Value/Description |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic acid or Dimethyl sulfone |
| Analyte Signal | Methyl ketone protons (~2.1 ppm) or Boc protons (~1.5 ppm) |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Pulse Angle | 90° |
Quantitative HPLC
Quantitative High-Performance Liquid Chromatography (qHPLC) is a comparative analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a suitable detector, such as a UV-Vis or mass spectrometer (MS) detector, HPLC can be used for the accurate quantification of a target compound. waters.com
To determine the purity of this compound or to quantify its concentration in a reaction mixture, a calibration curve is first constructed by analyzing a series of solutions of a known concentration of a pure reference standard. The peak area of the analyte is plotted against its concentration to generate a linear regression curve. The concentration of the unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.
For this compound, a reversed-phase HPLC method would be appropriate, given its moderate polarity. The presence of the benzyl group provides a strong chromophore for UV detection.
Interactive Data Table: Typical Parameters for Quantitative HPLC Analysis
| Parameter | Value/Description |
|---|---|
| HPLC System | Standard LC system with pump, autosampler, and detector |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Future Directions and Emerging Research Avenues for N Benzyl N Boc 4 Amino 2 Butanone Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The demand for greener and more efficient chemical processes is a major driving force in modern synthetic chemistry. Future research on N-Benzyl-N-boc-4-amino-2-butanone will undoubtedly focus on optimizing its preparation to be more environmentally benign and economically viable.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is paramount to developing sustainable synthetic methods. acs.orgyoutube.com Key areas of focus will likely include maximizing atom economy, utilizing safer solvents, and avoiding unnecessary derivatization steps like the use of protecting groups where possible. acs.orgyoutube.comyoutube.com For instance, traditional syntheses might involve multiple protection and deprotection steps, generating significant waste. Future routes could employ enzymatic processes, which are highly specific and can obviate the need for protecting groups, as seen in the industrial synthesis of semi-synthetic antibiotics. acs.org The use of recyclable, solid-supported catalysts, such as ion-exchange resins like Amberlyst-15, presents another avenue for creating cleaner, more efficient processes for intermediates similar to this compound. sciepub.com By designing syntheses that incorporate most, if not all, starting materials into the final product, the environmental impact can be significantly reduced. youtube.com
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing in terms of reaction control, scalability, and safety. researchgate.netnih.gov This technology is particularly well-suited for multistep syntheses, allowing for the integration of reaction, purification, and analysis in a single, streamlined process. nih.govacs.org Research has demonstrated the successful use of flow protocols for the clean and efficient synthesis of a variety of N-Boc-β-amino ketones. researchgate.net Such procedures can involve beta-azidation of unsaturated ketones, followed by reduction and Boc-protection in a continuous stream, yielding the desired products in good yields with minimal waste. researchgate.net The ability to safely handle hazardous reagents, like diazomethane (B1218177) in the synthesis of α-halo ketones from N-protected amino acids, highlights the potential of flow chemistry for producing complex intermediates. acs.org Future work will likely focus on developing a complete, multi-step flow synthesis of this compound, potentially integrating in-line purification and real-time monitoring to optimize the process. nih.gov
Exploration of Novel Reactivity Patterns
The functional groups present in this compound—a ketone, a Boc-protected secondary amine, and a flexible carbon chain—provide a rich playground for exploring new chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group, while primarily used for its stability and ease of removal, can also participate in reactions under certain conditions. researchgate.net For example, studies on other N-Boc protected molecules have shown that the carbamate (B1207046) group can be involved in intramolecular cyclizations. acs.org
Future research could investigate the reactivity of the ketone functionality in concert with the protected amine. For instance, thermal Curtius rearrangement conditions applied to N-Boc-protected proline derivatives have been shown to yield ring-opened ketones, a reaction pathway influenced by the stability of a postulated N-acyliminium species. acs.org Exploring similar transformations with this compound could lead to novel molecular scaffolds. Furthermore, the development of new catalytic systems could unlock unprecedented reactivity, such as palladium-catalyzed C-H activation to form new C-C or C-N bonds at positions previously considered unreactive.
Integration into Automated Synthesis Platforms
The integration of chemical synthesis with robotic platforms is revolutionizing drug discovery and materials science by enabling high-throughput experimentation and rapid lead optimization. nih.govyoutube.com Automated systems can perform entire multi-step syntheses, including reaction setup, purification, and analysis, with increased speed and reduced human error. europeanpharmaceuticalreview.com Platforms that combine solid-phase synthesis with continuous-flow operations (SPS-flow) are emerging as powerful tools for the automated production of small molecules. europeanpharmaceuticalreview.com
Given that reactions like Boc-protection, deprotection, and reductive amination are already standard features in many automated synthesizers, this compound is an ideal candidate for integration into these workflows. europeanpharmaceuticalreview.com An automated platform could be programmed to synthesize the molecule and then use it as a starting material in a library synthesis, reacting it with a diverse set of building blocks to quickly generate a large number of derivatives for biological screening. nih.govyoutube.com This approach would significantly accelerate the exploration of the chemical space around this versatile intermediate.
Expansion of Applications as a Versatile Intermediate
This compound is a valuable building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. alentris.orgrsc.org Its structure contains the key elements for constructing a variety of heterocyclic systems and other scaffolds of medicinal interest.
A significant area of application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their diverse biological activities, including as kinase inhibitors for cancer therapy. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netnih.gov The synthesis of these heterocycles often involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent. researchgate.netnih.gov this compound, or a close derivative, serves as a precursor to the required β-amino ketone fragment for constructing these bicyclic systems. organic-chemistry.orgresearchgate.net
Future research will likely expand on this, using this compound as a starting point for creating libraries of novel pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds to be screened for a wide range of biological targets. The data table below illustrates the potential for such building blocks in the synthesis of biologically active compounds.
| Precursor Type | Resulting Scaffold | Potential Biological Application |
| β-Amino Ketone | Pyrazolo[1,5-a]pyrimidine (B1248293) | Kinase Inhibition, Anti-inflammatory, Antiviral |
| N-Protected Amino Acid | α-Halo Ketone | HIV Protease Inhibition |
| N-Boc Amine | Oxazolidinone | Antibacterial, Chiral Auxiliary |
Synergistic Approaches Combining Synthetic and Computational Methods
The synergy between synthetic chemistry and computational modeling is becoming increasingly crucial for modern chemical research. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the stability of intermediates and transition states, and help rationalize experimental outcomes. researchgate.netresearchgate.netnih.gov
For this compound, computational studies could be employed to:
Optimize Reaction Conditions: By modeling how different catalysts, solvents, and temperatures affect the energy profile of a reaction, computational chemistry can guide the development of more efficient synthetic routes. researchgate.net
Predict Reactivity: Calculations can help identify the most likely sites for reaction on the molecule, suggesting new and unexplored reactivity patterns. researchgate.net
Design Novel Molecules: The physicochemical properties of potential derivatives can be calculated before they are synthesized, allowing researchers to prioritize compounds that are more likely to have desirable "drug-like" characteristics. researchgate.netresearchgate.netfigshare.com
Recent studies have already demonstrated the use of computational analysis in understanding the synthesis of β-amino ketones and their subsequent reactions. researchgate.netresearchgate.net As computational power and algorithmic accuracy continue to improve, this integrated approach will be instrumental in accelerating the discovery and development of new chemistry and applications for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Benzyl-N-boc-4-amino-2-butanone, and how can intermediates be characterized?
- Methodology : A two-step approach is typical:
Boc Protection : React 4-amino-2-butanone with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF) to introduce the Boc group. Monitor completion via TLC (Rf ~0.5 in hexane:EtOAc 3:1).
N-Benzylation : Treat the Boc-protected intermediate with benzyl bromide under mild alkaline conditions (K₂CO₃/DMF). Purify via column chromatography (silica gel, hexane:EtOAc gradient).
- Characterization : Confirm intermediates using H NMR (e.g., Boc methyl protons at δ 1.4 ppm; benzyl CH₂ at δ 4.3 ppm) and LC-MS (expected [M+H]⁺ ~307.2) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Methods :
- H/C NMR : Identify Boc tert-butyl groups (δ 1.4 ppm for H; 28-30 ppm for C), benzyl aromatic protons (δ 7.3-7.4 ppm), and ketone carbonyl (δ 208-210 ppm for C).
- IR Spectroscopy : Detect Boc carbonyl stretch (~1680-1720 cm⁻¹) and amine N-H (if deprotected, ~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₂₂N₂O₃ requires m/z 298.1656) .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store under inert gas (Ar/N₂) at 2–8°C to prevent Boc group hydrolysis. Use amber vials to avoid photodegradation. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile:H₂O gradient) .
Advanced Research Questions
Q. What mechanistic insights govern the Boc deprotection of this compound under acidic conditions?
- Analysis : The Boc group is cleaved via acid-catalyzed tert-butyl carbocation formation. Kinetic studies (e.g., HCl in dioxane) show pseudo-first-order dependence on [H⁺]. Monitor by H NMR for tert-butyl signal disappearance. Competing side reactions (e.g., ketone protonation) can be minimized using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C .
Q. How can researchers optimize reaction yields in multi-step syntheses using this compound as an intermediate?
- Strategies :
- Protection-Deprotection Efficiency : Use Boc as a temporary protecting group to avoid side reactions during benzylation.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for benzylation to enhance reaction rate.
- Workflow Integration : Combine steps via one-pot synthesis where possible (e.g., in situ Boc protection followed by benzylation). Validate yield improvements via GC-MS or gravimetric analysis .
Q. How should contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Approach :
Triangulation : Cross-validate data using multiple techniques (e.g., NMR, IR, X-ray crystallography if crystalline).
Reproducibility : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled temperature).
Data Harmonization : Compare with structurally analogous compounds (e.g., N-Boc-protected amines in ) to identify outlier signals.
- Case Study : Discrepancies in carbonyl IR stretches may arise from solvent polarity; use DFT calculations to model solvent effects .
Safety and Compliance
Q. What safety precautions are critical when working with this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact (irritant potential noted in Safety Data Sheets).
- Ventilation : Conduct reactions in a fume hood due to volatile by-products (e.g., CO₂ during Boc deprotection).
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
